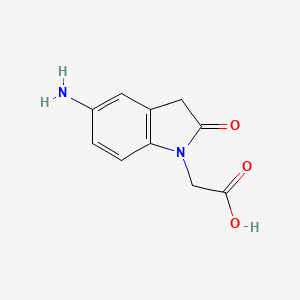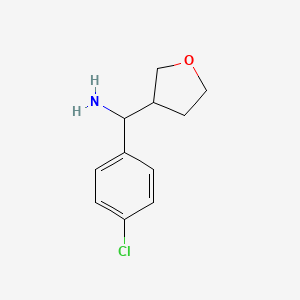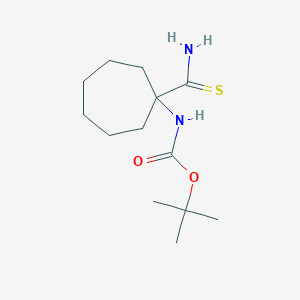
tert-butyl N-(1-carbamothioylcycloheptyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a cycloheptyl ring and a carbamothioyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate typically involves the reaction of tert-butyl carbamate with a cycloheptyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification of the product can be achieved using industrial-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, alcohols, dichloromethane, and acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted carbamates, amines, and alcohols.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein function. It can also be used as a tool to investigate the role of specific amine groups in biological processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of agrochemicals and other functional materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can protect the amine from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild acidic or basic conditions to release the free amine. The carbamothioyl group can also interact with biological targets, such as enzymes, by forming reversible covalent bonds with active site residues.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(1-carbamothioylcyclopentyl)carbamate: A similar compound with a cyclopentyl ring instead of a cycloheptyl ring.
tert-Butyl N-(1-carbamothioylcyclohexyl)carbamate: A similar compound with a cyclohexyl ring.
Uniqueness: tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate is unique due to its cycloheptyl ring, which provides different steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Propriétés
IUPAC Name |
tert-butyl N-(1-carbamothioylcycloheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-12(2,3)17-11(16)15-13(10(14)18)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H2,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTOSHYPFSTWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
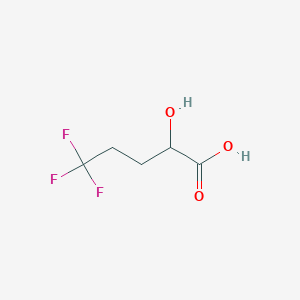







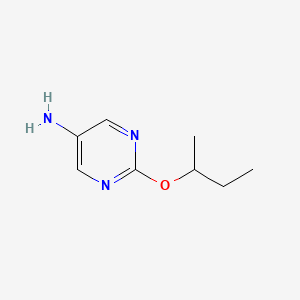
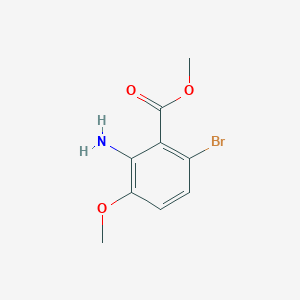

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)
